Graveobioside A

Übersicht

Beschreibung

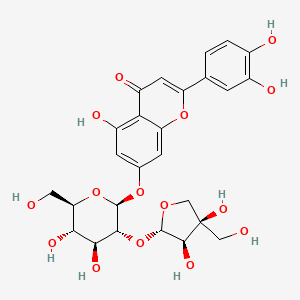

Graveobioside A is a flavonoid and an anthoxanthin glycoside . It is found in the herbs of Rosmarinus officinalis .

Molecular Structure Analysis

This compound has a molecular formula of C26H28O15 and a molecular weight of 580.49 g/mol . The exact molecular structure is not provided in the search results, but it’s known to be a type of flavonoid .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 580.49 g/mol . The density, boiling point, and other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Stressreaktion in Pflanzen

Graveobioside A ist ein Flavon, das in Pflanzen vorkommt und sich unter Stressbedingungen anreichern kann . So zeigten beispielsweise Paprika-Pflanzen, die Salzstress oder UV-Strahlung ausgesetzt waren, eine erhöhte Anreicherung von this compound . Dies deutet darauf hin, dass this compound eine Rolle bei der Reaktion der Pflanze auf Umweltstress spielen könnte .

Potenzieller medizinischer Nutzen

this compound hat potenzielle medizinische Anwendungen. Es wurde durch ein Patent für seine Anwendung bei der Herstellung von Medikamenten zur Vorbeugung von Hyperurikämie und Gicht nachgewiesen . Dies deutet darauf hin, dass this compound entzündungshemmende Eigenschaften haben könnte und zur Behandlung von Erkrankungen im Zusammenhang mit hohen Harnsäurespiegeln verwendet werden könnte .

Antioxidative Aktivität

this compound wurde zusammen mit anderen Flavonen in Selleriesamen gefunden . Diese Flavone wurden auf ihre antioxidativen Eigenschaften und enzymatischen Hemmwirkungen untersucht . Dies deutet darauf hin, dass this compound zur antioxidativen Aktivität dieser Pflanzen beitragen könnte .

Hypoglykämische Aktivität

In einer Studie über die enzymatische Hemmwirkung von Selleriesamen-Bestandteilen wurde this compound zusammen mit anderen Flavonen untersucht . Die Studie ergab, dass polyphenolische Verbindungen, einschließlich this compound, die wichtigsten hypoglykämischen Wirkstoffe sein könnten .

Extraktion und Kommerzialisierung

Die grüne Biomasse von Gartenbaupflanzen enthält wertvolle sekundäre Metaboliten (SM), einschließlich this compound, die potenziell extrahiert und verkauft werden können . Wenn Pflanzen Stress ausgesetzt sind, reichern sie höhere Mengen dieser SM an, was die Extraktion und Kommerzialisierung noch attraktiver macht .

Bioabfallverwertung

Der Einsatz von zwei zerstörungsfreien Instrumenten (Dualex und Multiplex) ermöglichte es Forschern, Einblicke in die ontogenetischen Effekte auf Blattebene und die zeitliche Entwicklung des SM-Gehalts zu gewinnen . Dies deutet darauf hin, dass this compound eine wertvolle Verbindung bei der Verwertung von Bioabfällen sein könnte .

Wirkmechanismus

Target of Action

Graveobioside A, a compound derived from the cornflower (Centaurea cyanus) water extract (CC), primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the regulation of various physiological processes, including pain sensation, mood, and memory .

Mode of Action

This compound interacts with its targets by inhibiting CB1 and upregulating CB2 . This modulation of cannabinoid receptors leads to the stimulation of protein synthesis and suppression of protein degradation . The compound’s interaction with these receptors favors anabolic processes, contributing to its muscle-protective action .

Biochemical Pathways

This compound affects several biochemical pathways. It mitigates oxidative stress, promotes myofiber growth, and boosts ATP production in C2C12 myotubes . The compound reduces protein degradation markers, increases mitochondrial content, and activates protein synthesis signaling . These changes in the biochemical pathways contribute to the compound’s protective effect against muscle wasting .

Pharmacokinetics

It is known that the compound exhibits excellent uric acid-lowering effects and high dose-dependence . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. In vitro, the compound mitigates oxidative stress, promotes myofiber growth, and boosts ATP production . In vivo, this compound treatment attenuates muscle wasting induced by Dexamethasone (DEX), as evidenced by enhanced grip strength, exercise performance, and modulation of muscle gene expression related to differentiation, protein turnover, and exercise performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to exhibit horticultural activity against abiotic stresses such as drought, salinity, and low temperature . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Graveobioside A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit horticultural activity against abiotic stresses such as drought, salinity, and low temperature

Cellular Effects

This compound has demonstrated inhibitory activities against human liver (HepG-2), colon (Caco-2), and breast (MCF-7) cancer cell lines . It has been observed that this compound contents increase under salt stress . These findings suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-18-20(33)21(34)22(41-25-23(35)26(36,8-28)9-37-25)24(40-18)38-11-4-14(31)19-15(32)6-16(39-17(19)5-11)10-1-2-12(29)13(30)3-10/h1-6,18,20-25,27-31,33-36H,7-9H2/t18-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXNEFJASLJGTK-YRCFQSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301201107 | |

| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506410-53-3 | |

| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506410-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Graveobioside A and where is it found?

A1: this compound is a flavonoid glycoside primarily found in the leaves of certain plants, including bell peppers (Capsicum annuum) [, , ] and celery seeds [].

Q2: Can abiotic stress be used to increase this compound content in plants?

A2: Yes, research suggests that subjecting bell pepper plants to abiotic stresses like salt stress, cold stress, or a combination of both, can significantly increase the accumulation of this compound in their leaves [, ]. This finding holds potential for enhancing the industrial extraction of this valuable flavonoid.

Q3: Are there non-destructive methods to estimate this compound content in plants?

A3: Researchers have explored using non-destructive tools like Dualex and Multiplex to assess this compound content in bell pepper leaves. Indices derived from these instruments showed a moderate correlation with this compound concentrations measured through HPLC (R² = 0.51–0.71) [, ]. This suggests potential for non-invasive monitoring of this compound levels in living plants.

Q4: Does the concentration of this compound change as leaves mature?

A4: Studies indicate that this compound concentrations tend to decrease in leaves as they age, even under stress conditions [, ]. This highlights the importance of considering leaf age when developing strategies for maximizing this compound yield.

Q5: Does this compound possess any notable biological activity?

A5: While research on this compound is ongoing, a study demonstrated that it exhibited antidiabetic activity in vitro, inhibiting α-glucosidase with an IC50 value of 292.73 mg/mL []. This finding suggests potential therapeutic applications for this compound, warranting further investigation.

Q6: What analytical techniques are used to identify and quantify this compound?

A7: Researchers primarily employ High-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify this compound in plant extracts [, , ]. This technique allows for accurate determination of this compound levels, even in complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2433120.png)

![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2433125.png)

![(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B2433130.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)